molecular formula C15H17NO B1665180 3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl- CAS No. 194979-95-8

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

Cat. No.: B1665180
CAS No.: 194979-95-8
M. Wt: 227.30 g/mol
InChI Key: SNEPAAKJPPNOQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-601811 involves the reaction of 6-methyl-1,2,3,4-tetrahydroquinolin-2-one with Lawesson’s reagent in refluxing toluene to produce 6-methyl-1,2,3,4-tetrahydroquinolin-2-thione . This intermediate is then condensed with ethyl vinyl ketone in the presence of potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran to yield the final product .

Industrial Production Methods

The industrial production methods for AS-601811 are not extensively documented. the preparation typically involves the use of standard organic synthesis techniques and reagents, ensuring high purity and yield .

Chemical Reactions Analysis

Structural Variants and Reactivity

The compound’s methyl groups at positions 4 and 8 influence its reactivity and biological activity. Key structural modifications and their effects include:

Substituent Position Modification Impact
Position 8Chlorine, methyl, HChlorine substitution reduces inhibitory potency (IC₅₀ increases)
Position 4Methyl groupEnhances affinity for 5α-reductase type 1 (IC₅₀ as low as 7.6 nM)

Biological Activity

The compound and its analogs are selective inhibitors of 5α-reductase type 1 , an enzyme involved in androgen metabolism. Key findings:

  • IC₅₀ values : For methyl-substituted derivatives (positions 1,4,5,6), IC₅₀ ranges from 7.6–20 nM , indicating high potency .

  • Selectivity : These compounds show minimal activity against 5α-reductase type 2, making them candidates for targeted therapies .

Substitution Reactions

  • Electrophilic substitution : Positions 8 and 6 are reactive sites for chlorine, methyl, or other electrophiles. For example, compound 47 (methyl at 4 and 8, Cl at 8) shows an IC₅₀ of 8.5 nM .

  • Double bond isomerization : Conversions between 1H- and 4aH-series via hydrogenation or dehydrogenation alter inhibitory activity .

Cycloaddition and Annulation

  • Aza-annulation : β-carboline derivatives undergo cyclization with oxalyl chloride or itaconic anhydride to form quinolizinone cores .

  • Pictet–Spängerler cyclization : Used to generate fused heterocycles, as seen in indoloquinolizidin-4-ones .

Research Findings and Data

Compound Substituents IC₅₀ (nM) Reference
45Methyl (4,8), H (8)15.6
47Methyl (4,8), Cl (8)8.5
39Methyl (4,8), H (8)7.6

Scientific Research Applications

AS-601811 has a wide range of scientific research applications, including:

Mechanism of Action

AS-601811 exerts its effects by inhibiting the enzyme 5α-reductase , which is responsible for converting testosterone to dihydrotestosterone (DHT). By reducing DHT levels, AS-601811 helps in managing conditions like hair loss and acne. Additionally, it modulates androgen receptors, influencing various androgen-dependent processes .

Comparison with Similar Compounds

Similar Compounds

    Finasteride: Another 5α-reductase inhibitor used in the treatment of hair loss and benign prostatic hyperplasia.

    Dutasteride: A more potent 5α-reductase inhibitor with similar applications.

    Spironolactone: An androgen receptor antagonist used for treating acne and hirsutism.

Uniqueness

AS-601811 is unique due to its dual role as both a 5α-reductase inhibitor and an androgen receptor modulator. This dual functionality makes it a valuable compound for studying and potentially treating androgen-related conditions .

Biological Activity

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-, also known as AS-601811, is a heterocyclic compound notable for its unique fused ring system that includes a quinolizine moiety. Its molecular formula is C15H17NOC_{15}H_{17}NO with a molecular weight of approximately 227.3 g/mol. The compound has garnered attention in pharmacological research due to its potential biological activities.

Inhibition of Steroid 5-alpha-reductase

One of the primary biological activities attributed to 3H-Benzo(C)quinolizin-3-one is its inhibitory effect on steroid 5-alpha-reductase, an enzyme crucial in androgen metabolism. Studies have reported an IC50 value of approximately 19.95 µM , indicating its potential therapeutic applications for conditions related to androgen excess, such as benign prostatic hyperplasia and androgenic alopecia .

Structure-Activity Relationship (SAR)

A theoretical investigation involving a series of benzo[c]quinolizin-3-ones highlighted the correlation between molecular descriptors and biological activity. This study utilized methodologies such as Principal Components Analysis (PCA) and K-Nearest Neighbors (KNN) to identify active compounds based on their structural features .

Comparative Biological Activity

To better understand the biological activity of 3H-Benzo(C)quinolizin-3-one, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Methyl-8-chloro-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one Contains chlorine substituent; similar core structureInhibitory activity against steroid enzymes
AS-601811 (3H-Benzo(C)quinolizin) Identical structure; focus on medicinal chemistryKnown for similar biological activities
1,2-Dihydroquinoline derivatives Variations in saturation; different substituentsDiverse biological activities

These comparisons illustrate how variations in substituents can significantly alter pharmacological properties while retaining a core quinolizine framework.

Pharmacological Studies

Several studies have focused on the pharmacological implications of 3H-Benzo(C)quinolizin-3-one:

  • Inhibitory Studies : Research has demonstrated that derivatives of this compound can exhibit enhanced inhibitory effects on steroid enzymes compared to other benzo[c]quinolizin derivatives. This suggests potential for developing more effective treatments for androgen-related disorders .
  • Theoretical Investigations : A comprehensive study analyzed 41 benzo[c]quinolizin-3-one derivatives for their inhibitory effects on human 5-alpha-reductase. The results indicated that specific structural modifications could lead to increased potency and selectivity .

Future Directions

The unique structural features of 3H-Benzo(C)quinolizin-3-one open avenues for further research into its biological activities:

  • Medicinal Chemistry : Continued exploration into its synthesis and modification may yield new derivatives with improved therapeutic profiles.
  • Neuropharmacology : Investigating its interactions with neurotransmitter systems could uncover novel applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3H-Benzo(C)quinolizin-3-one derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of substituted quinoline precursors under acidic or basic conditions. For example, Faramarzi et al. (2020) used Pd-catalyzed cross-coupling reactions for analogous benzoimidazo acridines . Optimization strategies include:

  • Design of Experiments (DOE) : Varying catalysts (e.g., Pd(OAc)₂), solvents (DMF vs. toluene), and temperatures to assess yield outcomes.
  • Kinetic Monitoring : Using HPLC or GC-MS to track intermediate formation and adjust reaction times.
  • Purification Techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at positions 4 and 8) and hydrogenation levels.
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₅NO) and isotopic patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration verification (if crystalline).
  • HPLC-PDA : Assess purity (>95%) and detect impurities via retention time and UV-Vis profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer :

  • Cross-Validation : Use multiple computational models (e.g., Crippen’s method for logP , COSMO-RS for solubility) alongside experimental measurements (shake-flask method for logP).
  • Statistical Analysis : Apply Bland-Altman plots to assess agreement between datasets and identify systematic biases.
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like Cheméo ) to identify consensus values.

Q. What strategies are recommended for establishing structure-activity relationships (SAR) in antiviral/antibacterial assays?

  • Methodological Answer :

  • In Vitro Assays : Dose-response curves (IC₅₀/EC₅₀) against target pathogens (e.g., HIV protease or bacterial efflux pumps) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to viral/bacterial targets (e.g., protease active sites).
  • Comparative SAR : Synthesize analogs (e.g., varying methyl group positions) and correlate structural changes with bioactivity trends.

Q. How should computational models be integrated with experimental data to predict properties like metabolic stability?

  • Methodological Answer :

  • Hybrid Workflow :

In Silico Prediction : Use tools like SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation).

Experimental Validation : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation.

Machine Learning : Train models on combined datasets to refine predictions for future derivatives.

Q. Handling Data Contradictions and Methodological Rigor

Q. What steps ensure methodological rigor when analyzing conflicting biological activity data?

  • Methodological Answer :

  • Triangulation : Combine assays (e.g., cell-based viability, enzymatic inhibition) to confirm activity mechanisms.
  • Blind Experiments : Eliminate observer bias by coding samples and using automated readouts (e.g., plate readers).
  • Replication : Independent validation in ≥2 labs with standardized protocols (e.g., CLIA-certified facilities) .

Q. How can qualitative research principles improve data interpretation in chemical studies?

  • Methodological Answer :

  • Iterative Analysis : Revisit raw data (e.g., NMR spectra) to re-examine anomalous peaks or integration errors.
  • Peer Debriefing : Collaborate with external chemists to critique spectral assignments or synthetic pathways.
  • Thick Description : Document all experimental parameters (e.g., humidity during crystallization) to contextualize outliers .

Q. Comparative Analysis and Benchmarking

Q. How do the physicochemical properties of this compound compare to structurally similar derivatives (e.g., 8-hydroxyJulolidine)?

  • Methodological Answer :

  • Benchmarking : Compare logP (2.09 for 8-hydroxyJulolidine vs. predicted 2.3 for the target compound) using Crippen’s method.
  • Solubility Testing : Parallel shake-flask experiments in PBS (pH 7.4) to assess hydrophobicity-driven differences.
  • Thermal Analysis : DSC/TGA to evaluate stability trends relative to hydrogenation levels in the quinolizinone core.

Properties

CAS No.

194979-95-8

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4,8-dimethyl-1,2,5,6-tetrahydrobenzo[f]quinolizin-3-one

InChI

InChI=1S/C15H17NO/c1-10-3-5-14-12(9-10)4-6-13-11(2)15(17)7-8-16(13)14/h3,5,9H,4,6-8H2,1-2H3

InChI Key

SNEPAAKJPPNOQM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC(=O)C(=C3CC2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-601811;  AS 601811;  AS601811;  UNII-LIV8A6AE5F; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione [compound 4 wherein (QW)n=Me, R1=R3=R4=R5=H, R2=Me] (350 mg, 1.40 mmol) in anhydrous toluene (4 ml) is added Me2SO4 (227 ml, 2.40 mmol) under stirring and nitrogen atmosphere. The solution is heated at reflux and after 5 min a red oil begins to separate. After further 15 min, DBU (365 ml, 2.40 mmol) is added dropwise to the refluxing two-phase reaction mixture, causing after a few minutes, a darkening of the mixture. The reflux is maintained for 20 min, then the solution is cooled at room temperature, diluted with dichloromethane (50 ml), washed with water (50 ml) and dried over Na2SO4. After filtration and evaporation of the solvent, the dark residual oil is chromatographed (ethyl acetate:light petroleum ether, 1:1, Rf=0.29) affording pure 8-methyl-2,3,5,6-tetrahydro-4-methyl-(1H)-benzo[c]quinolizin-3-one [compound I wherein (QW)n=Me, R1=R3=R4=R5=H and R2=Me] (152 mg, 50%) as an oil which became a solid on standing (mp 143-145° C.)
[Compound]
Name
6-methyl-1-(3-oxo-1-pentyl)-(1H)-3,4-dihydroquinolin-2-thione
Quantity
350 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
227 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
365 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-
3H-Benzo(C)quinolizin-3-one, 1,2,5,6-tetrahydro-4,8-dimethyl-

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